3-Acetyl-1-(4-fluorophenyl)piperidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-1-(4-fluorophenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-9(16)12-3-2-8-15(13(12)17)11-6-4-10(14)5-7-11/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKFERLCLJYWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Fluorine Substitution in Contemporary Medicinal Chemistry Research
A critical feature of 3-Acetyl-1-(4-fluorophenyl)piperidin-2-one is the presence of a fluorine atom on the phenyl ring. The strategic incorporation of fluorine has become a cornerstone of modern drug design. pharmacyjournal.orgacs.org Despite its minimal size, fluorine's high electronegativity can profoundly impact a molecule's physicochemical properties. tandfonline.combenthamscience.com
The introduction of a fluorine atom can modulate a compound's:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can block sites of oxidative metabolism, thereby prolonging the half-life of a drug candidate. mdpi.com
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. benthamscience.com
Binding Affinity: The electronegativity of fluorine can alter the electron distribution within a molecule, potentially leading to more favorable interactions with the target protein. tandfonline.com
pKa: The presence of fluorine can lower the pKa of nearby functional groups, which can influence a compound's ionization state and, consequently, its absorption and distribution. mdpi.com
The 4-fluoro substitution pattern on the phenyl ring is a common strategy employed in medicinal chemistry to leverage these beneficial effects.
Biological Target Identification and Mechanism of Action Studies
High-Throughput Screening Methodologies for Biological Activity Detection
High-throughput screening (HTS) allows for the rapid assessment of a compound's effects on a wide array of biological targets. This is a crucial first step to identify potential therapeutic applications.
Sigma Receptors: These receptors are implicated in a variety of neurological functions and are targets for psychiatric and neuroprotective drugs. nih.gov Binding assays for sigma receptors, including σ1 and σ2 subtypes, are used to determine a compound's affinity for these sites. nih.govnih.gov For instance, studies on N-benzylpiperidin-4yl-phenylacetamide analogs have demonstrated their high affinity for σ1 receptors. nih.gov Radioligand binding competition assays are a common method, where a radiolabeled ligand with known affinity for the receptor is used to see if the test compound can displace it. nih.gov
G-Protein Coupled Receptors (GPCRs): GPCRs represent a large and diverse family of cell surface receptors that are common drug targets. nih.govnih.gov HTS assays for GPCRs can measure receptor binding or functional responses, such as changes in intracellular calcium levels or cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) production. nih.gov The motilin receptor, a GPCR, has been a target for small molecule agonists like N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine. sigmaaldrich.comresearchgate.net
Monoamine Transporters: These transporters, which include those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), are key targets for antidepressants and psychostimulants. nih.govnih.gov In vitro assays for monoamine transporters typically measure the inhibition of neurotransmitter uptake into cells or synaptosomes. For example, novel [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues have been evaluated for their ability to displace [3H]WIN 35,428 binding at the DAT. nih.gov
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, and their inhibition is a key strategy for treating Alzheimer's disease. nih.govnih.gov The Ellman's test is a widely used colorimetric method to assess AChE inhibitory activity. nih.govnih.gov Various phthalimide-based compounds and 4-oxypiperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase effects. nih.govnih.gov
Tyrosinase: This enzyme plays a critical role in melanin (B1238610) synthesis, making it a target for agents aimed at treating hyperpigmentation. nih.govnih.gov Tyrosinase inhibition assays often use mushroom tyrosinase and measure the reduction in the formation of dopachrome. nih.govresearchgate.net The 4-(4-fluorobenzyl)piperidine fragment has been explored for the development of new tyrosinase inhibitors. nih.govresearchgate.net
Soluble Epoxide Hydrolase (sEH): sEH is involved in the metabolism of signaling lipids and is a target for anti-inflammatory and analgesic drugs. nih.govnih.gov Inhibition of sEH is often assessed by measuring the decreased conversion of a substrate to its diol product. nih.govnih.gov A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been investigated for their structure-activity relationships as inhibitors of human and murine sEH. nih.gov
N-Terminal Nucleophile (Ntn) Hydrolases: This superfamily of enzymes is involved in the cleavage of amide bonds and represents emerging drug targets. researchgate.netnih.govescholarship.org The catalytic mechanism of these enzymes involves a terminal serine, threonine, or cysteine residue. escholarship.orgplos.org
Cell-based assays are essential for confirming that a compound's interaction with a target translates into a functional cellular response. These assays can measure a variety of downstream effects, such as changes in gene expression, protein phosphorylation, or cell viability. For example, checkpoint kinases CHK1 and CHK2, which are activated in response to DNA damage, have been targeted by thiophenecarboxamide ureas, and their cellular potency was evaluated. nih.gov
Elucidation of Specific Molecular Targets for 3-Acetyl-1-(4-fluorophenyl)piperidin-2-one
As no specific research has been published on this compound, its molecular targets remain unidentified. The process of target elucidation would involve follow-up studies based on hits from HTS. For example, if the compound showed activity in a receptor binding assay, further experiments would be conducted to confirm this interaction and rule out off-target effects.
Characterization of Binding Affinity and Selectivity Profile
Once a primary target is identified, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) is determined. A lower value indicates a higher affinity. Selectivity is also crucial and is assessed by testing the compound against a panel of related targets. For instance, the affinity of phenethylpiperidines for sigma-1 and sigma-2 receptors has been quantified using Ki values. nih.gov
Mechanisms of Action at the Molecular and Cellular Level
Understanding the mechanism of action involves detailing how the compound interacts with its target at a molecular level and the subsequent cellular consequences. For example, for an enzyme inhibitor, this would involve determining if the inhibition is competitive, non-competitive, or uncompetitive. nih.gov For a receptor ligand, it would be important to determine if it acts as an agonist, antagonist, or inverse agonist. nih.gov
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of publicly available scientific literature and research databases, no specific information was found regarding the biological target identification and mechanism of action studies for the chemical compound this compound.
Therefore, it is not possible to provide an article on the requested topics of allosteric modulation of receptor function, competitive and non-competitive enzyme inhibition, or the modulation of intracellular signal transduction pathways for this specific compound. The requested data tables and detailed research findings could not be generated due to the absence of published research on this molecule's biological activities.
Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the pharmacological properties of this compound.
Preclinical Pharmacological Investigations of 3 Acetyl 1 4 Fluorophenyl Piperidin 2 One
In Vitro Pharmacological Profiling and Cellular Efficacy Studies
No publicly available data exists for the in vitro pharmacological profile or cellular efficacy of 3-Acetyl-1-(4-fluorophenyl)piperidin-2-one.
Quantitative Assessment of Enzyme Activity Modulation
There is no available information detailing the effects of this compound on the activity of any enzymes.
Detailed Analysis of Receptor Ligand Interactions and Efficacy
No studies have been published that characterize the binding affinity, selectivity, or functional activity (agonist, antagonist, or modulator) of this compound at any specific receptors.
Cellular Phenotypic Responses and Pathway Activation
Information regarding the effects of this compound on cellular responses—such as changes in cell morphology, proliferation, viability, or the activation of specific signaling pathways—is not available.
In Vivo Studies in Animal Models (Excluding Clinical Human Trials)
No publicly available data exists for in vivo studies of this compound in any animal models.
Efficacy Assessments in Disease-Relevant Animal Models
There are no published reports on the efficacy of this compound in animal models relevant to any disease states, such as neurological disorders, pain, or addiction.
Preclinical Pharmacokinetic (PK) Profiling in Animal Species
Absorption and Distribution Characteristics
No specific studies detailing the absorption and distribution of this compound in preclinical models have been identified. Key parameters such as oral bioavailability, the rate and extent of absorption, plasma protein binding, and tissue distribution, including potential for crossing the blood-brain barrier, have not been publicly documented for this compound.
Metabolic Stability and Biotransformation
There is no published data on the metabolic stability and biotransformation of this compound. Investigations using in vitro systems like liver microsomes or hepatocytes, which would identify the primary metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoenzymes), are not available. Potential metabolic pathways for structurally related compounds often involve hydroxylation of the aromatic or aliphatic rings, deacetylation, and subsequent conjugation reactions. However, without experimental data, the specific metabolites of this compound remain unknown.
Excretion Pathways and Clearance
Information regarding the excretion pathways and clearance rates of this compound is not available. Preclinical studies that would determine the primary routes of elimination (renal and/or fecal) and key pharmacokinetic parameters such as clearance (CL) and elimination half-life (t½) have not been found in the public literature.
Pharmacodynamic (PD) Biomarker Identification and Validation in Animal Models
As the specific biological target and pharmacological action of this compound are not defined in the available literature, no pharmacodynamic biomarkers have been identified or validated in animal models. Such studies would be contingent on first establishing a clear in vitro and in vivo pharmacological effect.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Prediction of Target Interaction Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to its protein target. For derivatives of the piperidinone scaffold, molecular docking simulations are instrumental in understanding their interactions with various biological targets.
For instance, studies on pyrrolidin-2-one derivatives, which share structural similarities with piperidinones, have utilized extra-precision docking to investigate their potential as acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. researchgate.net These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the enzyme. nih.gov The docking scores obtained from these simulations provide an estimation of the binding affinity, helping to rank and prioritize compounds for further experimental testing. researchgate.net
Similarly, molecular docking has been employed to study the anti-cancer potential of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones by predicting their binding to various cancer-related protein targets. nih.gov The insights gained from these docking studies can guide the rational design of new derivatives with improved binding affinity and selectivity. The binding energy for non-bonding interactions between the ligand and the receptor is a key output of these simulations. mdpi.com
Table 1: Example of Molecular Docking Data for Piperidinone-like Scaffolds
| Compound Class | Target Protein | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |
| Pyrrolidin-2-one Derivatives | Acetylcholinesterase (AChE) | Trp85, Tyr123, Tyr336, Phe294, Phe337 | -10 to -18 |
| 3-Hydroxypyridine-4-one Derivatives | Acetylcholinesterase (AChE) | Trp285, Tyr340, Phe294 | Weaker than Donepezil |
| Thiazole Clubbed Pyridines | SARS-CoV-2 Main Protease | ASN 142, GLY 143, SER 144, CYS 145, GLU 166 | -8.6 |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and binding events of a ligand-protein complex over time. This technique is crucial for assessing the stability of the interactions predicted by molecular docking and for understanding the flexibility of both the ligand and the protein.
For compounds based on the piperidinone scaffold, MD simulations can be used to:
Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period, researchers can determine if the ligand remains stably bound in the active site. nih.gov
Analyze Conformational Changes: MD simulations can reveal how the piperidinone derivative adapts its conformation within the binding pocket and how the protein structure may change upon ligand binding.
Calculate Binding Free Energy: Techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.com
Studies on related heterocyclic compounds, such as pyrrolidin-2-one derivatives, have employed MD simulations to confirm the stability of the docked poses within the active site of acetylcholinesterase. researchgate.net Similarly, simulations on thiazole-clubbed pyridine (B92270) scaffolds targeting the main protease of SARS-CoV-2 have been used to understand the thermodynamic properties of binding. mdpi.com
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. For piperidinone derivatives, DFT can be used to calculate a variety of properties that are important for understanding their biological activity.
Key applications of DFT in the study of piperidinone-like scaffolds include:
Geometry Optimization: DFT can be used to determine the most stable three-dimensional structure of the molecule. researchgate.netmdpi.com
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's electronic transitions and reactivity. dntb.gov.ua The HOMO-LUMO energy gap is an indicator of molecular stability.
Vibrational Frequencies: Predicted vibrational frequencies can be compared with experimental IR spectra to confirm the molecular structure. mdpi.comresearchgate.net
Thermodynamic Properties: Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated at different temperatures. mdpi.com
For example, DFT calculations have been performed on 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline and 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one to reproduce their structural parameters and analyze their electronic properties. researchgate.netresearchgate.net These calculations provide a deeper understanding of the intrinsic properties of the molecule that influence its interactions with biological targets.
Virtual Screening and De Novo Design of Chemical Libraries Based on the Piperidinone Scaffold
The piperidinone ring is a versatile scaffold that can be readily modified to generate large chemical libraries for drug discovery. acs.org Virtual screening is a computational technique used to search these libraries for molecules that are likely to bind to a specific biological target.
Different virtual screening approaches can be applied to libraries based on the piperidinone scaffold:
Ligand-Based Virtual Screening: This approach uses the structural information of known active compounds to identify other molecules with similar properties.
Structure-Based Virtual Screening: This method, which relies on the three-dimensional structure of the target protein, involves docking large numbers of molecules into the active site and ranking them based on their predicted binding affinity.
Scaffold hopping is another valuable technique where the core scaffold of a known active molecule is replaced with a different one, such as the piperidinone ring, to explore new chemical space and identify novel inhibitors. mdpi.comnih.gov This approach, combined with virtual screening, has been successfully used to identify potential inhibitors for various targets. mdpi.com
Homology Modeling and Protein Structure Prediction for Novel Biological Targets
For many biological targets, an experimentally determined three-dimensional structure is not available. In such cases, homology modeling can be used to build a theoretical model of the protein based on the known structure of a related homologous protein.
Once a homology model of a novel biological target is generated, it can be used for structure-based drug design, including:
Molecular Docking: To predict the binding modes of piperidinone derivatives to the novel target.
Virtual Screening: To identify potential hit compounds from a library of piperidinone-based molecules.
This approach allows for the rational design of new inhibitors even in the absence of an experimental protein structure, significantly accelerating the early stages of drug discovery. unar.ac.id The reliability of the modeled protein structure is typically assessed using various scoring functions and validation tools. unar.ac.id
Lead Optimization Strategies for 3 Acetyl 1 4 Fluorophenyl Piperidin 2 One Derivatives
Iterative Design, Synthesis, and Biological Evaluation Cycle
The cornerstone of lead optimization is the iterative cycle of designing, synthesizing, and biologically evaluating novel analogs of the lead compound, 3-Acetyl-1-(4-fluorophenyl)piperidin-2-one. This systematic approach allows for the gradual refinement of the molecular structure to achieve the desired therapeutic characteristics. Each cycle begins with the design of new derivatives, often guided by computational modeling and a deep understanding of the structure-activity relationships (SAR) established in previous cycles.
The synthesis of these designed analogs is a crucial step, often requiring the development of versatile and efficient synthetic routes. For piperidinone-based structures, various synthetic methodologies can be employed to introduce diversity at different positions of the molecule. researchgate.netnih.gov For instance, modifications can be introduced at the N-aryl ring, the acetyl group at the 3-position, or on the piperidinone core itself.
Following synthesis, the new compounds undergo rigorous biological evaluation. This includes in vitro assays to determine their potency against the intended biological target and selectivity against off-targets. The data generated from these evaluations feed back into the design phase of the next cycle, informing the subsequent round of structural modifications. This iterative process continues until a compound with an optimal balance of potency, selectivity, and pharmacokinetic properties is identified.
Strategies for Enhancing Potency and Target Selectivity
A primary goal of lead optimization is to enhance the potency of this compound derivatives, thereby reducing the potential for off-target effects and increasing the therapeutic window. Structure-activity relationship (SAR) studies are instrumental in guiding these efforts. mdpi.comnih.govresearchgate.netnih.gov By systematically modifying different parts of the molecule and observing the impact on biological activity, researchers can identify key structural features responsible for potent target engagement.
For instance, modifications to the N-aryl group can significantly influence potency. The fluorine atom on the phenyl ring of the parent compound is a good starting point for exploration. Introducing other substituents or altering the substitution pattern on this ring can lead to improved interactions with the target protein. Similarly, the acetyl group at the 3-position is a key handle for modification. Its replacement with other functional groups or its elaboration can be explored to optimize binding affinity.
Target selectivity is equally important to minimize unwanted side effects. Achieving selectivity often involves exploiting subtle differences in the binding sites of the target protein versus related off-target proteins. Structure-based drug design, where the three-dimensional structure of the target protein is known, can be particularly valuable in designing modifications that enhance selectivity. drugbank.com For example, introducing bulky substituents that are accommodated by the target's binding site but clash with the binding sites of off-targets can be an effective strategy.
To illustrate the process of enhancing potency and selectivity, the following hypothetical data table showcases the impact of various substitutions on a series of this compound analogs.
| Compound | R1 (N-Aryl Substitution) | R2 (C3-Substitution) | Potency (IC50, nM) | Selectivity vs. Off-Target 1 | Selectivity vs. Off-Target 2 |
|---|---|---|---|---|---|
| Lead Compound | 4-Fluorophenyl | Acetyl | 150 | 10-fold | 15-fold |
| Analog 1a | 4-Chlorophenyl | Acetyl | 120 | 12-fold | 18-fold |
| Analog 1b | 3,4-Difluorophenyl | Acetyl | 80 | 25-fold | 30-fold |
| Analog 2a | 4-Fluorophenyl | Propionyl | 100 | 15-fold | 20-fold |
| Analog 2b | 4-Fluorophenyl | Cyclopropylcarbonyl | 50 | 50-fold | 60-fold |
Optimization of Preclinical Pharmacokinetic Properties
Excellent in vitro potency does not always translate to in vivo efficacy. Therefore, optimizing the preclinical pharmacokinetic properties of this compound derivatives is a critical aspect of lead optimization. This involves improving metabolic stability and enhancing oral bioavailability. nih.govnih.govacs.orgsemanticscholar.orgnih.gov
Metabolic stability refers to the resistance of a compound to being broken down by metabolic enzymes, primarily in the liver. Poor metabolic stability can lead to rapid clearance from the body, resulting in a short duration of action. To improve metabolic stability, potential metabolic "soft spots" in the molecule are identified and modified. For N-aryl piperidine (B6355638) structures, common metabolic pathways include oxidation of the aromatic ring or the piperidine core. nih.govnih.gov Replacing metabolically labile hydrogen atoms with fluorine or other groups that block metabolism can be an effective strategy. cambridgemedchemconsulting.com
Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation unchanged. Low oral bioavailability can be due to poor absorption from the gastrointestinal tract or extensive first-pass metabolism in the liver. Strategies to enhance oral bioavailability include modifying the physicochemical properties of the compound, such as its lipophilicity and solubility, to improve absorption. google.com Additionally, co-administration with bioavailability enhancers like piperine (B192125) has been explored for various drugs. nih.govnih.gov
The following table provides a hypothetical illustration of how modifications to the lead compound can impact its pharmacokinetic properties.
| Compound | Modification | Metabolic Stability (t1/2 in liver microsomes, min) | Oral Bioavailability (%) |
|---|---|---|---|
| Lead Compound | - | 15 | 10 |
| Analog 3a | Deuteration at a metabolic hotspot | 30 | 20 |
| Analog 3b | Introduction of a fluorine atom to block oxidation | 45 | 35 |
| Analog 4a | Modification to improve solubility | 20 | 25 |
| Analog 4b | Formulation with a bioavailability enhancer | 15 | 30 |
Bioisosteric Replacements for Improved Pharmacological Profile and Overcoming Metabolic Vulnerabilities
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. cambridgemedchemconsulting.comnih.govresearchgate.net This approach is particularly useful for addressing metabolic vulnerabilities and enhancing drug-like properties without losing the desired biological activity.
In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule. For example, the acetyl group could be replaced with other bioisosteres such as an oxadiazole or a tetrazole, which may offer improved metabolic stability and different interaction patterns with the target. The piperidinone ring itself can be a subject for bioisosteric replacement, although this would be a more significant structural modification.
Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches for Novel Analogs
Fragment-based drug discovery (FBDD) and scaffold hopping are innovative approaches for discovering novel analogs with improved properties. FBDD starts with the identification of small, low-molecular-weight fragments that bind to the biological target. nih.govresearchgate.netresearchgate.netnih.gov These fragments can then be grown or linked together to create more potent lead compounds. For this compound, FBDD could be used to identify novel fragments that bind to different sub-pockets of the target, which could then be incorporated into the existing scaffold to enhance potency or selectivity.
Scaffold hopping, on the other hand, involves replacing the central core or scaffold of a molecule with a structurally different one while retaining the key pharmacophoric features required for biological activity. researchgate.netnih.govresearchgate.netacs.orguniroma1.itrsc.org This strategy is particularly useful for escaping undesirable physicochemical properties, improving synthetic tractability, or exploring new intellectual property space. For this compound, the piperidinone core could be replaced with other heterocyclic scaffolds that maintain the spatial arrangement of the key functional groups. This can lead to the discovery of completely new chemical series with potentially superior drug-like properties.
Future Directions and Research Perspectives
Exploration of Novel Biological Targets Amenable to Piperidinone Scaffolds
The piperidinone ring is recognized as a "privileged scaffold" in medicinal chemistry, as it is a structural component in a multitude of natural products and pharmaceutical agents. researchgate.netmdma.ch Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.netnih.govinnovareacademics.in Future research will likely focus on expanding the therapeutic applicability of analogs of 3-Acetyl-1-(4-fluorophenyl)piperidin-2-one by exploring novel and challenging biological targets.
The versatility of the piperidinone core allows for structural modifications that can be tailored to interact with various classes of biomolecules. Researchers are likely to investigate targets beyond those traditionally associated with this scaffold. For instance, while some piperidones have been explored as enzyme inhibitors, such as topoisomerase IIα, there is potential to target other enzyme families like kinases, proteases, or epigenetic modifiers, which are central to numerous disease pathologies. nih.gov Furthermore, the scaffold's ability to be functionalized could enable the design of molecules that modulate protein-protein interactions, a target class that has historically been difficult to address with small molecules. The exploration of G-protein coupled receptors (GPCRs) and ion channels also represents a promising avenue for discovering new therapeutic applications for novel piperidinone analogs.
Table 8.1: Potential Novel Biological Target Classes for Piperidinone Scaffolds
| Target Class | Rationale for Exploration | Potential Therapeutic Areas |
|---|---|---|
| Kinases | The piperidinone scaffold can be elaborated to occupy ATP-binding sites or allosteric pockets. | Oncology, Inflammation, Autoimmune Diseases |
| Proteases | Functional groups can be introduced to interact with catalytic residues in protease active sites. | Infectious Diseases, Oncology, Neurodegenerative Diseases |
| Epigenetic Modifiers (e.g., HDACs, HATs) | The core structure can serve as a base for designing molecules that interact with the active sites of chromatin-modifying enzymes. | Oncology, Neurological Disorders |
| Protein-Protein Interactions (PPIs) | The scaffold allows for diverse spatial presentation of functional groups to disrupt key PPI interfaces (e.g., p53-MDM2). researchgate.net | Oncology, Immunology |
| G-Protein Coupled Receptors (GPCRs) | Modifications can generate ligands that fit into the transmembrane binding pockets of various GPCRs. | Metabolic Disorders, CNS Disorders, Pain |
Development of Advanced Synthetic Methodologies for Structurally Complex Analogs
To fully explore the chemical space around this compound, the development of advanced and efficient synthetic methodologies is crucial. While classical methods for piperidone synthesis exist, future efforts will concentrate on creating structurally complex and diverse analogs with high precision and efficiency. mdma.chchemrevlett.com
Key areas of development will include:
Stereoselective Synthesis: Many biological targets are chiral, and the biological activity of piperidinone derivatives can be highly dependent on their stereochemistry. Future synthetic strategies will increasingly focus on asymmetric synthesis to produce enantiomerically pure compounds. mdma.ch This includes the use of chiral catalysts, auxiliaries, and stereocontrolled cyclization reactions. nih.gov
Diversity-Oriented Synthesis (DOS): DOS strategies will be employed to rapidly generate large libraries of structurally diverse piperidinone analogs. This involves using a common intermediate to create a wide range of products with different appendages and stereochemical arrangements, facilitating the exploration of structure-activity relationships (SAR).
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. researchgate.net The application of MCRs to piperidone synthesis allows for the rapid assembly of complex scaffolds from simple building blocks, which is highly valuable for generating compound libraries. nih.govresearchgate.net
Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of non-toxic catalysts, solvent-free reaction conditions, and energy-efficient processes like ultrasound irradiation to synthesize piperidone derivatives. ajchem-a.com
Table 8.2: Comparison of Synthetic Methodologies for Piperidinone Analogs
| Methodology | Description | Advantages |
|---|---|---|
| Traditional Cyclizations | Stepwise formation of the piperidinone ring from linear precursors. | Well-established and reliable for specific targets. |
| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome of reactions. | Access to single enantiomers, crucial for selective biological activity. |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials. nih.gov | High atom economy, operational simplicity, rapid generation of complexity. researchgate.net |
| Aza-Michael Reactions | Conjugate addition of an amine to an α,β-unsaturated carbonyl compound to form the piperidone ring. nih.govacs.org | Efficient C-N bond formation, can be rendered stereoselective. |
| Photochemical Cycloadditions | Use of light to induce intramolecular [2+2] cycloadditions to form bicyclic piperidinones. nih.gov | Access to unique and complex ring systems not easily made by other methods. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel piperidinone-based drug candidates. nih.govresearchgate.net These computational tools can process vast datasets to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle. nih.govcrimsonpublishers.com
Future applications of AI/ML in the context of this compound and its analogs include:
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing libraries of active molecules to design novel piperidinone analogs with desired physicochemical and pharmacological properties. mdpi.com
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of newly designed analogs before they are synthesized. researchgate.net This allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources.
Virtual High-Throughput Screening (vHTS): AI can rapidly screen massive virtual libraries of piperidinone derivatives against a biological target's structure, identifying potential hits with much greater speed than physical screening. nih.gov
ADMET Prediction: ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. nih.gov This helps to eliminate candidates with unfavorable profiles before significant resources are invested.
Table 8.3: Application of AI/ML in the Discovery of Piperidinone-Based Compounds
| AI/ML Application | Description | Impact on Discovery Process |
|---|---|---|
| Generative Models | Algorithms that create new, viable molecular structures with desired properties. mdpi.com | Accelerates lead generation by exploring novel chemical space. |
| Predictive QSAR | ML models that correlate chemical structures with biological activity. | Prioritizes synthesis efforts on the most promising candidates. |
| Virtual Screening | Computationally docking large libraries of virtual compounds into a target's binding site. nih.gov | Reduces the cost and time associated with initial hit identification. |
| ADMET Prediction | Models trained to predict pharmacokinetic and toxicity profiles from molecular structure. | Improves the success rate of candidates by identifying liabilities early. |
| Reaction Pathway Prediction | AI tools that suggest optimal synthetic routes for novel designed compounds. | Streamlines the transition from in silico design to laboratory synthesis. |
Development and Utilization of Advanced In Vitro and In Vivo Preclinical Models
To accurately assess the therapeutic potential and mechanism of action of novel analogs of this compound, it is essential to move beyond traditional preclinical models. The development and use of more physiologically relevant and predictive models will be a key future direction.
Limitations of conventional 2D cell cultures and standard animal models have led to a high attrition rate for drug candidates in clinical trials. Advanced models can provide a better understanding of a compound's efficacy and potential toxicity.
3D Cellular Models: Three-dimensional models such as spheroids and organoids more accurately mimic the complex microenvironment of human tissues, including cell-cell interactions and nutrient gradients. Testing piperidinone analogs in these models can offer more predictive insights into their anti-cancer or other therapeutic effects.
Patient-Derived Xenografts (PDX): In oncology, PDX models involve implanting tumor tissue from a human patient into an immunodeficient mouse. These models better retain the genetic and phenotypic heterogeneity of the original tumor and are considered more predictive of clinical response than traditional cell line-derived xenografts. researchgate.net
Humanized Mouse Models: These are mice engrafted with human cells or genes, creating a model that more closely mimics human physiology, particularly the immune system. They are invaluable for studying immuno-oncology agents or compounds whose targets differ significantly between rodents and humans.
Microfluidic "Organs-on-a-Chip": These devices replicate the key functional units of human organs in a miniaturized system. They allow for the study of a compound's effects on different organs and their interactions, providing a more holistic view of its pharmacology and potential toxicities.
Table 8.4: Advanced Preclinical Models for Evaluating Piperidinone Derivatives
| Model Type | Description | Key Advantages |
|---|---|---|
| 3D Organoids/Spheroids | Self-organizing 3D cell cultures that mimic organ structure and function. | More physiologically relevant than 2D cultures; better prediction of in vivo response. |
| Patient-Derived Xenografts (PDX) | Implantation of human tumor fragments into immunodeficient mice. | Preserves original tumor heterogeneity and microenvironment; higher predictive value for clinical efficacy. |
| Humanized Mice | Mice with a reconstituted human system (e.g., immune system). | Allows for the study of interactions with human-specific targets and the human immune system. |
| Organs-on-a-Chip | Microfluidic devices lined with living human cells to model organ functions. | Enables multi-organ toxicity testing and more complex pharmacokinetic/pharmacodynamic (PK/PD) studies. |
| CRISPR-based Models | Genetically engineered cell lines or animals to study drug-target interactions with high precision. | Facilitates target validation and elucidation of the mechanism of action. |
Potential as a Preclinical Chemical Probe and Tool Compound in Biological Research
Beyond direct therapeutic development, analogs of this compound have the potential to be developed into high-quality chemical probes. A chemical probe is a potent, selective, and well-characterized small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context.
The development of a hit compound into a chemical probe involves a rigorous optimization process:
Potency and Selectivity Optimization: Medicinal chemistry efforts would focus on enhancing the compound's potency for its primary target while minimizing off-target activities. This involves synthesizing and testing a series of analogs to build a detailed SAR.
Mechanism of Action (MoA) Elucidation: It is crucial to confirm that the compound engages its intended target in cells and that the observed biological effect is a direct result of this engagement. Techniques like cellular thermal shift assays (CETSA), photo-affinity labeling, or genetic knockdown/knockout experiments are used for target validation.
Development of a Negative Control: A structurally similar but biologically inactive analog is often developed as a negative control. This helps to ensure that the observed phenotype is due to the specific on-target activity of the probe and not some non-specific effect.
Once validated, such a probe derived from the piperidinone scaffold could be an invaluable tool for the broader biological community to investigate the roles of a specific target protein in health and disease, validate it as a therapeutic target, and pave the way for future drug discovery programs.
Q & A
Q. What are the recommended synthetic routes for 3-Acetyl-1-(4-fluorophenyl)piperidin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization and substitution reactions. A plausible route starts with 4-fluorophenylamine reacting with a piperidinone precursor under basic conditions. Acetylation of the intermediate using acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., DMAP) yields the final product. Optimization includes:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acetylation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity.
- Yield Improvement : Excess acetylating agent (1.5–2 eq.) and inert atmosphere (N₂/Ar) enhance efficiency.
Structural analogs like 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one (PubChem CID: 123456) follow similar protocols .
Q. How can the crystal structure of this compound be determined, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXT for space-group determination and initial phase estimation .
- Refinement : SHELXL refines parameters (atomic positions, displacement, occupancy) using least-squares minimization. Challenges include:
- Disorder : Flexible acetyl groups may require split-atom models.
- Twinning : Use TWIN/BASF commands in SHELXL to correct for pseudo-merohedral twinning .
Software like OLEX2 integrates visualization and refinement workflows for accuracy .
Advanced Research Questions
Q. How can QSAR models be developed to predict the biological activity of this compound derivatives?
- Methodological Answer : A robust QSAR framework involves:
- Descriptor Selection : Compute electronic (e.g., HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters using Gaussian or CODESSA.
- Model Validation : Split datasets into training (70%) and test (30%) sets. Use metrics like R² (>0.8), Q² (>0.6), and RMSE for validation.
- Applicability Domain : Define via leverage/Williams plots to avoid extrapolation.
For analogs like 2-(4-fluorophenyl)imidazol-5-ones, QSAR models identified Plk1 inhibition as a key activity driver .
Q. What mechanistic insights can be gained from molecular docking studies of this compound with biological targets like Polo-like kinases (Plk1)?
- Methodological Answer : Docking workflows (e.g., AutoDock Vina or Glide):
- Protein Preparation : Retrieve Plk1 structure (PDB: 2OU7), remove water, add hydrogens, and assign charges (AMBER force field).
- Ligand Preparation : Generate 3D conformers of the compound using OpenBabel.
- Binding Analysis : Focus on hydrogen bonds (e.g., with Cys67/His80) and hydrophobic interactions (e.g., Phe82).
Studies on similar fluorophenyl derivatives show binding affinities (ΔG) ranging from −8.5 to −10.2 kcal/mol, correlating with anti-proliferative activity in MCF-7 cells .
Q. How can conflicting crystallographic data (e.g., disorder vs. twinning) be resolved during structural refinement of this compound?
- Methodological Answer : Use SHELXL’s advanced features:
- Twinning : Apply HKLF 5 format and refine twin laws (e.g., BASF parameter for scale factors).
- Disorder Modeling : Assign partial occupancies to overlapping atoms (e.g., AFIX 66/67 commands).
- Validation : Check R1/wR2 convergence (<5% difference) and ADPs for anomalies.
Comparative refinement in OLEX2 helps visualize electron density maps (F₀−Fc) to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
